APhos

Overview

Description

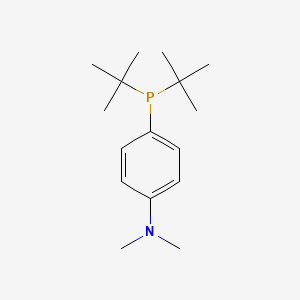

APhos is a type of ligand used in the field of chemistry. It is known for its use in classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench stable and soluble in most organic solvents .

Synthesis Analysis

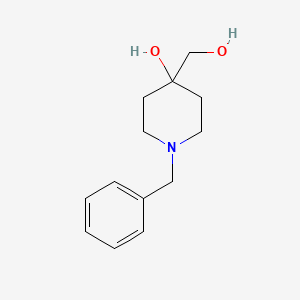

APhos is used in the synthesis of a set of air-stable palladium catalysts. These catalysts are based on bulky dialkylphenylphosphines where the phenyl is substituted at the para position with an amine, an alcohol, or trifluoromethyl groups . A focused library of APhos ligands has been constructed for structural optimization, with the target of improving catalytic efficacy .

Molecular Structure Analysis

The molecular formula of APhos is C16H28NP . It is based on bulky dialkylphenylphosphines where the phenyl is substituted at the para position with an amine, an alcohol, or trifluoromethyl groups .

Chemical Reactions Analysis

APhos is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is used in the Suzuki-Miyaura cross-coupling reaction of heteroaryl halides .

Physical And Chemical Properties Analysis

APhos is a solid substance . Its melting point ranges from 192 to 201 °C .

Scientific Research Applications

1. APhos in Catalysis

Aromatic amide-derived phosphanes (Aphos) have emerged as promising precatalysts in Suzuki-Miyaura cross-coupling reactions. Dai et al. (2008) describe the construction of a focused library of Aphos ligands aimed at optimizing structural elements to enhance catalytic efficacy. They successfully synthesized and screened Aphos ligands using a unique self-assisted molecular editing process, demonstrating their efficiency in promoting room-temperature Suzuki-Miyaura coupling under mildly basic conditions (Dai et al., 2008).

2. APhos Ligands in Chemical Reactions

In a related study, Dai and Zhang (2005) developed air-stable amide-derived phosphine (Aphos) ligands based on simple N, N-dialkyl aryl amide scaffolds. These Aphos ligands, including atropisomeric variations, were used as hemilabile bidentate P,O-ligands in various Pd-catalyzed C–N and C–C bond-forming reactions. Their study highlights the efficient use of Aphos in Suzuki cross-coupling reactions, particularly with unactivated and/or sterically hindered aryl chlorides (Dai & Zhang, 2005).

3. Proteomics in Animal Production and Health (APH)

Almeida et al. (2014) discuss the potential of proteomics in Animal Production and Health (APH), noting its significant yet underutilized potential in scientific research. They emphasize the role of proteomics in understanding complex biological systems and its application in various fields such as animal breeding, health, and food sciences (Almeida et al., 2014).

4. Airport Health Organizations (APHOs)

Pasi et al. (2020) highlight the role of Airport Health Organizations (APHOs) in managing public health emergencies, such as the COVID-19 pandemic. They discuss the importance of thermal screening at international airports for the early detection of suspected cases, showcasing the application of health and safety protocols in aviation and public health (Pasi et al., 2020).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various metal ions in chemical reactions .

Mode of Action

It is known that phosphine ligands, such as this compound, can act as electron donors in coordination chemistry . They can form complexes with metal ions, influencing the course of chemical reactions .

Biochemical Pathways

Phosphine ligands are often involved in catalytic cycles of various chemical reactions .

Result of Action

Its primary use is in the field of synthetic chemistry, where it acts as a ligand in various chemical reactions .

properties

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTHEAQKKVAXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471005 | |

| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

CAS RN |

932710-63-9 | |

| Record name | 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)